molecular formula C8H10N2O2 B3043295 (R)-2-Hydroxy-2-phenylacetohydrazide CAS No. 84049-61-6

(R)-2-Hydroxy-2-phenylacetohydrazide

Cat. No. B3043295
CAS RN: 84049-61-6
M. Wt: 166.18 g/mol
InChI Key: FWTGUGVETHVGTL-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Hydroxy-2-phenylacetohydrazide, or (R)-HPHA, is a synthetic compound that has been studied extensively for its biochemical and physiological effects in laboratory experiments. It is an important tool in the scientific research of many fields, including biochemistry, pharmacology, and medicine.

Scientific Research Applications

Superconducting Quantum Interference Devices (SQUIDs)

While this might seem unexpected, ®-2-Hydroxy-2-phenylacetohydrazide plays a role in the development of superconducting quantum interference devices (SQUIDs) . These ultrasensitive instruments measure magnetic fields with unparalleled precision. The compound contributes to the fabrication of Josephson junctions, a critical component of SQUIDs.

Ecological Research and Environmental Monitoring

Researchers in ecological sciences employ ®-2-Hydroxy-2-phenylacetohydrazide for various purposes. It aids in studying nutrient cycling, microbial activity, and soil health. Additionally, its use extends to environmental monitoring, where it helps detect pollutants, heavy metals, and other contaminants .

Nanocrystal Synthesis and Optoelectronic Applications

Nanocrystals, with their unique size-dependent properties, have applications in optoelectronics, catalysis, and imaging. ®-2-Hydroxy-2-phenylacetohydrazide participates in the synthesis of nanocrystals, allowing precise control over their size and composition. These nanocrystals find use in LEDs, solar cells, and biological imaging .

properties

IUPAC Name

(2R)-2-hydroxy-2-phenylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-8(12)7(11)6-4-2-1-3-5-6/h1-5,7,11H,9H2,(H,10,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTGUGVETHVGTL-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Hydroxy-2-phenylacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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